![molecular formula C18H18F3N5O2S B11089699 N'-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethylidene}-3-methylbutanehydrazide](/img/structure/B11089699.png)
N'-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethylidene}-3-methylbutanehydrazide
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Overview
Description
N’-[(1Z)-1-[1-(13-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]ETHYLIDENE]-3-METHYLBUTANEHYDRAZIDE is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-[1-(13-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]ETHYLIDENE]-3-METHYLBUTANEHYDRAZIDE likely involves multiple steps, including the formation of the benzothiazole and pyrazole rings, followed by their coupling and subsequent functionalization. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of these rings.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures would be essential to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the pyrazole ring or the benzothiazole ring.
Substitution: Substitution reactions might occur at various positions on the rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups onto the rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential interactions with enzymes or receptors, given its complex structure.
Medicine
Medicinally, compounds with similar structures are often investigated for their potential as drugs, particularly in areas like cancer or infectious diseases.
Industry
In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with proteins or nucleic acids, altering their function. The trifluoromethyl group, in particular, is known to enhance the binding affinity of molecules to their targets.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Known for their antimicrobial and anticancer properties.
Pyrazole Derivatives: Often studied for their anti-inflammatory and analgesic effects.
Trifluoromethyl Compounds: Widely used in medicinal chemistry for their metabolic stability and lipophilicity.
Uniqueness
The unique combination of these functional groups in N’-[(1Z)-1-[1-(13-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]ETHYLIDENE]-3-METHYLBUTANEHYDRAZIDE might confer unique biological activities or chemical reactivity, making it a compound of interest for further study.
Properties
Molecular Formula |
C18H18F3N5O2S |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-[(Z)-1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethylideneamino]-3-methylbutanamide |
InChI |
InChI=1S/C18H18F3N5O2S/c1-9(2)8-13(27)24-23-10(3)14-15(18(19,20)21)25-26(16(14)28)17-22-11-6-4-5-7-12(11)29-17/h4-7,9,25H,8H2,1-3H3,(H,24,27)/b23-10- |
InChI Key |
HNMBXDDWLPVPKA-RMORIDSASA-N |
Isomeric SMILES |
CC(C)CC(=O)N/N=C(/C)\C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F |
Canonical SMILES |
CC(C)CC(=O)NN=C(C)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F |
Origin of Product |
United States |
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